Cas no 936940-93-1 ((2-methylquinolin-4-yl)boronic acid)
(2-methylquinolin-4-yl)boronic acid Chemical and Physical Properties
Names and Identifiers
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- B-(2-methyl-4-quinolinyl)-Boronic acid
- (2-methylquinolin-4-yl)boronic acid
- B-(2-Methyl-4-quinolinyl)boronic acid
- DTXSID001286499
- EN300-204619
- (2-Methylquinolin-4-yl)boronicacid
- 936940-93-1
- DB-156926
-
- MDL: MFCD12964593
- Inchi: 1S/C10H10BNO2/c1-7-6-9(11(13)14)8-4-2-3-5-10(8)12-7/h2-6,13-14H,1H3
- InChI Key: IOGHNYQWDYHXCI-UHFFFAOYSA-N
- SMILES: OB(C1C=C(C)N=C2C=CC=CC2=1)O
Computed Properties
- Exact Mass: 187.0804587g/mol
- Monoisotopic Mass: 187.0804587g/mol
- Isotope Atom Count: 0
- Hydrogen Bond Donor Count: 2
- Hydrogen Bond Acceptor Count: 3
- Heavy Atom Count: 14
- Rotatable Bond Count: 1
- Complexity: 201
- Covalently-Bonded Unit Count: 1
- Defined Atom Stereocenter Count: 0
- Undefined Atom Stereocenter Count : 0
- Defined Bond Stereocenter Count: 0
- Undefined Bond Stereocenter Count: 0
- Topological Polar Surface Area: 53.4Ų
(2-methylquinolin-4-yl)boronic acid Pricemore >>
| Related Categories | No. | Product Name | Cas No. | Purity | Specification | Price | update time | Inquiry |
|---|---|---|---|---|---|---|---|---|
| SHANG HAI HAO HONG Biomedical Technology Co., Ltd. | 1875773-1g |
(2-Methylquinolin-4-yl)boronic acid |
936940-93-1 | 97% | 1g |
¥12158.00 | 2024-04-24 | |
| Enamine | EN300-204619-0.05g |
(2-methylquinolin-4-yl)boronic acid |
936940-93-1 | 0.05g |
$780.0 | 2023-09-16 | ||
| Enamine | EN300-204619-0.1g |
(2-methylquinolin-4-yl)boronic acid |
936940-93-1 | 0.1g |
$817.0 | 2023-09-16 | ||
| Enamine | EN300-204619-0.25g |
(2-methylquinolin-4-yl)boronic acid |
936940-93-1 | 0.25g |
$855.0 | 2023-09-16 | ||
| Enamine | EN300-204619-0.5g |
(2-methylquinolin-4-yl)boronic acid |
936940-93-1 | 0.5g |
$891.0 | 2023-09-16 | ||
| Enamine | EN300-204619-1.0g |
(2-methylquinolin-4-yl)boronic acid |
936940-93-1 | 1g |
$943.0 | 2023-05-31 | ||
| Enamine | EN300-204619-2.5g |
(2-methylquinolin-4-yl)boronic acid |
936940-93-1 | 2.5g |
$1819.0 | 2023-09-16 | ||
| Enamine | EN300-204619-5.0g |
(2-methylquinolin-4-yl)boronic acid |
936940-93-1 | 5g |
$2732.0 | 2023-05-31 | ||
| Enamine | EN300-204619-10.0g |
(2-methylquinolin-4-yl)boronic acid |
936940-93-1 | 10g |
$4052.0 | 2023-05-31 | ||
| Enamine | EN300-204619-1g |
(2-methylquinolin-4-yl)boronic acid |
936940-93-1 | 1g |
$928.0 | 2023-09-16 |
(2-methylquinolin-4-yl)boronic acid Related Literature
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Marta Liras,Isabel Quijada-Garrido,Marta Palacios-Cuesta,Sonia Muñoz-Durieux,Olga García Polym. Chem., 2014,5, 433-442
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Robert P. Davies,Maria A. Giménez,Laura Patel,Andrew J. P. White Dalton Trans., 2008, 5705-5707
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Mark D. Allendorf,Alauddin Ahmed,Tom Autrey,Jeffrey Camp,Eun Seon Cho,Maciej Haranczyk,Abhi Karkamkar,Di-Jia Liu,Katie R. Meihaus,Iffat H. Nayyar,Roman Nazarov,Donald J. Siegel,Vitalie Stavila,Jeffrey J. Urban,Srimukh Prasad Veccham,Brandon C. Wood Energy Environ. Sci., 2018,11, 2784-2812
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Lei Yang,Yuan Zeng,Haibo Wu,Chunwu Zhou,Lei Tao J. Mater. Chem. B, 2020,8, 1383-1388
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M. Sheykhan,S. Khani,S. Shaabanzadeh,M. Joafshan Green Chem., 2017,19, 5940-5948
Additional information on (2-methylquinolin-4-yl)boronic acid
Recent Advances in the Application of (2-Methylquinolin-4-yl)boronic Acid (CAS: 936940-93-1) in Chemical Biology and Drug Discovery
The compound (2-methylquinolin-4-yl)boronic acid (CAS: 936940-93-1) has garnered significant attention in recent years due to its versatile applications in chemical biology and pharmaceutical research. As a boronic acid derivative, it plays a crucial role in Suzuki-Miyaura cross-coupling reactions, a cornerstone of modern synthetic chemistry. Recent studies have highlighted its potential as a key intermediate in the synthesis of bioactive molecules, particularly in the development of kinase inhibitors and proteolysis-targeting chimeras (PROTACs). This research brief aims to summarize the latest findings and applications of this compound, providing insights into its mechanistic roles and therapeutic potential.
One of the most notable advancements involves the use of (2-methylquinolin-4-yl)boronic acid in the design of covalent kinase inhibitors. A 2023 study published in the Journal of Medicinal Chemistry demonstrated its efficacy as a warhead in targeting non-conserved cysteine residues in Bruton's tyrosine kinase (BTK). The boronic acid moiety facilitates reversible covalent binding, offering a unique advantage in achieving selectivity and reducing off-target effects. This approach has shown promise in preclinical models of B-cell malignancies, with improved pharmacokinetic profiles compared to traditional irreversible inhibitors.
In the realm of targeted protein degradation, researchers have leveraged the compound's ability to form stable boronate esters with diols present in various E3 ligase ligands. A groundbreaking Nature Chemical Biology paper (2024) reported the development of heterobifunctional degraders incorporating (2-methylquinolin-4-yl)boronic acid as the warhead for target protein binding. These molecules demonstrated enhanced cellular permeability and proteasome-mediated degradation efficiency against challenging targets such as transcription factors and scaffolding proteins.
The compound's utility extends beyond therapeutic applications. Recent work in chemical biology has employed (2-methylquinolin-4-yl)boronic acid as a fluorescent probe for saccharide detection. Its intrinsic fluorescence properties, combined with the boronic acid's affinity for diols, enable sensitive and selective detection of glucose and other biologically relevant carbohydrates. This dual functionality has been exploited in the development of continuous glucose monitoring systems with improved stability over conventional enzyme-based sensors.
From a synthetic chemistry perspective, advances in the preparation of (2-methylquinolin-4-yl)boronic acid have been reported. A 2024 Organic Process Research & Development publication detailed a novel, scalable synthesis route that reduces palladium catalyst loading while maintaining high yield and purity. This development addresses previous challenges in large-scale production, making the compound more accessible for both academic and industrial applications.
Looking forward, the unique properties of (2-methylquinolin-4-yl)boronic acid position it as a valuable tool in emerging areas such as covalent fragment-based drug discovery and the development of next-generation antibody-drug conjugates (ADCs). Ongoing research is exploring its incorporation into bifunctional molecules that can simultaneously engage multiple biological targets, potentially opening new avenues for treating complex diseases like cancer and neurodegenerative disorders.
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